Lipophilicity Profile of 3-(Methylamino)benzene-1-sulfonamide (Free Base) Compared to the 3-Amino Analog
The calculated logP of 3-(methylamino)benzene-1-sulfonamide (the free base form of the hydrochloride) is 0.3757, which is significantly higher than the logP of the 3-amino analog, 3-amino-N-methylbenzene-1-sulfonamide hydrochloride, which is reported as -0.026 [1]. This indicates the methylamino derivative is approximately 0.4 log units more lipophilic.
| Evidence Dimension | Calculated logP (lipophilicity) |
|---|---|
| Target Compound Data | 0.3757 (free base) |
| Comparator Or Baseline | 3-amino-N-methylbenzene-1-sulfonamide hydrochloride: -0.026 |
| Quantified Difference | Δ ≈ +0.40 logP units |
| Conditions | Computational prediction using standard algorithms; values from vendor computational chemistry data sheets. |
Why This Matters
Higher lipophilicity can influence membrane permeability and off-rate in biological assays, potentially making the methylamino analog a more attractive scaffold for CNS or intracellular targets where enhanced passive diffusion is desired.
- [1] Chembase. (n.d.). 3-amino-N-methylbenzene-1-sulfonamide hydrochloride. Retrieved from https://www.chembase.cn View Source
